molecular formula C16H9Br4NO5 B5010515 2,3,4,5-tetrabromo-6-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid

2,3,4,5-tetrabromo-6-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid

Cat. No. B5010515
M. Wt: 614.9 g/mol
InChI Key: RMHUDDQPITUBBG-UHFFFAOYSA-N
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Description

The compound “2,3,4,5-tetrabromo-6-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a common component in various pharmaceuticals and industrial chemicals . The molecule also contains a methoxycarbonyl functional group and an amino group, which can participate in various chemical reactions .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially react under certain conditions. For example, the benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems, which is currently unknown .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide an accurate safety profile .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis. Additionally, further studies could be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

2,3,4,5-tetrabromo-6-[(4-methoxycarbonylphenyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br4NO5/c1-26-16(25)6-2-4-7(5-3-6)21-14(22)8-9(15(23)24)11(18)13(20)12(19)10(8)17/h2-5H,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHUDDQPITUBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br4NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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